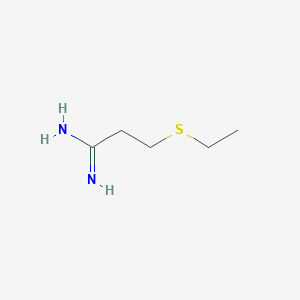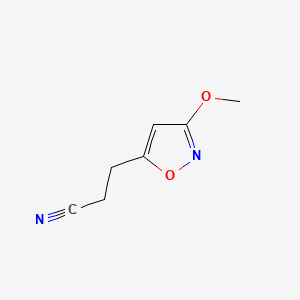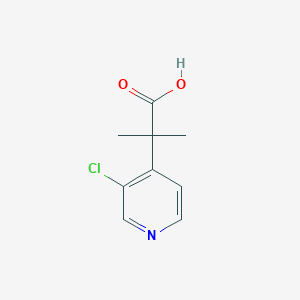
3-(Ethylthio)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylthio)propanimidamide is an organic compound with the molecular formula C5H12N2S It is characterized by the presence of an ethylthio group attached to a propanimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)propanimidamide typically involves the reaction of ethylthiol with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired outcome and scale of production .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Ethylthio)propanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride can reduce the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidamide group can produce amines .
Aplicaciones Científicas De Investigación
3-(Ethylthio)propanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 3-(Ethylthio)propanimidamide involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparación Con Compuestos Similares
- 3-(Methylthio)propanimidamide
- 3-(Propylthio)propanimidamide
- 3-(Butylthio)propanimidamide
Comparison: Compared to its analogs, 3-(Ethylthio)propanimidamide exhibits unique properties due to the presence of the ethylthio group. This group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethylthio group may provide better stability and bioavailability compared to the methylthio or propylthio analogs .
Propiedades
Fórmula molecular |
C5H12N2S |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
3-ethylsulfanylpropanimidamide |
InChI |
InChI=1S/C5H12N2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H3,6,7) |
Clave InChI |
TUSNBKSWEYSSAN-UHFFFAOYSA-N |
SMILES canónico |
CCSCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)


![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)


![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)


![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)




